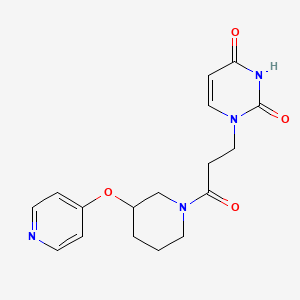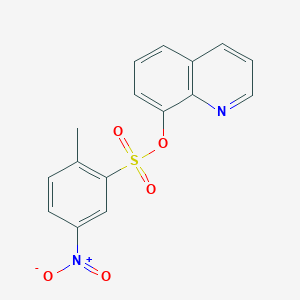
Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Molecular Structure Analysis
The molecular formula of Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate is C16H12N2O5S . Its average mass is 344.342 Da and its monoisotopic mass is 344.046692 Da .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinoline motifs, such as those found in Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are a unique class of pharmacophores present in various therapeutic agents .
Anticancer Applications
Quinoline derivatives have shown significant anticancer activities . This makes Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate a potential candidate for the development of new anticancer drugs.
Antioxidant Applications
Quinoline derivatives also exhibit antioxidant activities . This suggests that Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate could be used in the development of antioxidant therapies.
Anti-Inflammatory Applications
Quinoline derivatives have been found to have anti-inflammatory properties . Therefore, Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate could potentially be used in the treatment of inflammatory diseases.
Antimalarial Applications
Quinoline derivatives have shown antimalarial activities . This suggests that Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate could be used in the development of new antimalarial drugs.
Antituberculosis Applications
Quinoline derivatives have demonstrated antituberculosis activities . This indicates that Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate could be a potential candidate for the development of new antituberculosis drugs.
Microwave-Accelerated Cross-Dehydrogenative-Coupling (CDC)
Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate can be used in microwave-accelerated cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile under metal-free conditions . This transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope .
Suzuki-Miyaura Couplings
The presence of the boronic acid group in Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate makes it of interest to researchers in medicinal chemistry. Boronic acids can participate in chemical reactions called Suzuki-Miyaura couplings. These couplings are versatile tools for forming carbon-carbon bonds, which is a fundamental step in the synthesis of many complex molecules.
Eigenschaften
IUPAC Name |
quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S/c1-11-7-8-13(18(19)20)10-15(11)24(21,22)23-14-6-2-4-12-5-3-9-17-16(12)14/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGAGTDFDLIGRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(dimethylamino)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2881632.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B2881637.png)
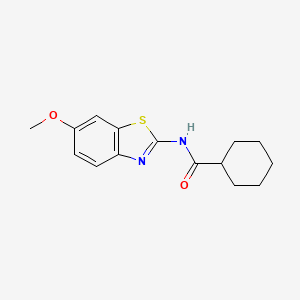
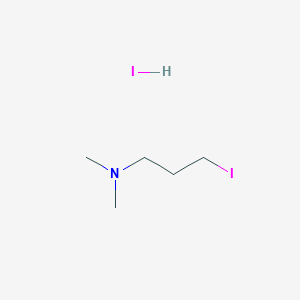


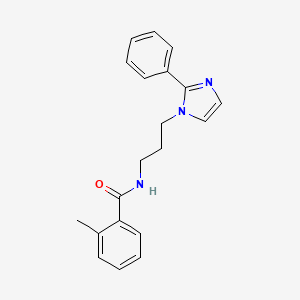
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
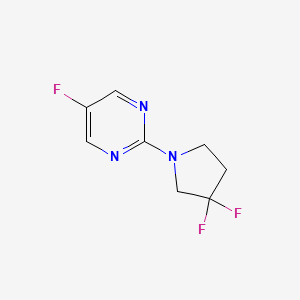
![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)propan-2-ol dihydrochloride](/img/structure/B2881647.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2881648.png)
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)

